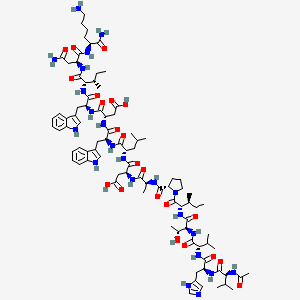
Erepdekinra
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Erepdekinra is synthesized through peptide synthesis techniques. The sequence of the peptide is Ac-VHVTIPADLWDWINK-NH2 . The synthesis involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS). The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity, typically greater than 98% .
Analyse Des Réactions Chimiques
Types of Reactions
Erepdekinra primarily undergoes peptide bond formation reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include:
Amino acids: The building blocks of the peptide.
Coupling reagents: Such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure.
Protecting groups: Such as fluorenylmethyloxycarbonyl (Fmoc) to protect the amino groups during synthesis.
Major Products
The major product formed from the synthesis of this compound is the peptide itself, with a sequence of Ac-VHVTIPADLWDWINK-NH2 .
Applications De Recherche Scientifique
Erepdekinra has several scientific research applications, particularly in the fields of immunology and inflammation. It is used to study the role of interleukin-17A in various diseases and conditions. Some specific applications include:
Chemistry: Used as a model compound to study peptide synthesis and purification techniques.
Biology: Investigates the biological functions of interleukin-17A and its receptor.
Medicine: Explores potential therapeutic applications in diseases where interleukin-17A plays a role, such as autoimmune diseases and inflammatory conditions
Mécanisme D'action
Erepdekinra exerts its effects by binding to the interleukin-17A receptor, thereby blocking the interaction between interleukin-17A and its receptor . This inhibition prevents the downstream signaling pathways that lead to inflammation and immune responses. The molecular targets involved include the interleukin-17A receptor and associated signaling molecules .
Comparaison Avec Des Composés Similaires
Erepdekinra is unique in its specific antagonistic action on the interleukin-17A receptor. Similar compounds include other interleukin receptor antagonists, such as:
Secukinumab: An interleukin-17A monoclonal antibody.
Ixekizumab: Another interleukin-17A monoclonal antibody.
Brodalumab: An interleukin-17 receptor A monoclonal antibody.
These compounds also target the interleukin-17 pathway but differ in their molecular structures and mechanisms of action.
Propriétés
Numéro CAS |
2641313-47-3 |
|---|---|
Formule moléculaire |
C88H130N22O22 |
Poids moléculaire |
1848.1 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C88H130N22O22/c1-14-45(9)71(86(130)105-62(35-66(90)113)78(122)98-57(74(91)118)27-20-21-29-89)107-81(125)60(33-51-39-94-56-26-19-17-24-54(51)56)102-80(124)64(37-68(116)117)103-77(121)59(32-50-38-93-55-25-18-16-23-53(50)55)101-76(120)58(31-42(3)4)100-79(123)63(36-67(114)115)99-75(119)47(11)96-83(127)65-28-22-30-110(65)88(132)72(46(10)15-2)108-87(131)73(48(12)111)109-85(129)70(44(7)8)106-82(126)61(34-52-40-92-41-95-52)104-84(128)69(43(5)6)97-49(13)112/h16-19,23-26,38-48,57-65,69-73,93-94,111H,14-15,20-22,27-37,89H2,1-13H3,(H2,90,113)(H2,91,118)(H,92,95)(H,96,127)(H,97,112)(H,98,122)(H,99,119)(H,100,123)(H,101,120)(H,102,124)(H,103,121)(H,104,128)(H,105,130)(H,106,126)(H,107,125)(H,108,131)(H,109,129)(H,114,115)(H,116,117)/t45-,46-,47-,48+,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-,70-,71-,72-,73-/m0/s1 |
Clé InChI |
YIXJTJKQQNLLRJ-FGAVTVSPSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C(C)C)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















